molecular formula C5H5IN2O B6163666 3-iodo-1-methyl-1H-pyrazole-5-carbaldehyde CAS No. 2226182-52-9

3-iodo-1-methyl-1H-pyrazole-5-carbaldehyde

Cat. No. B6163666
CAS RN: 2226182-52-9
M. Wt: 236
InChI Key:
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Description

3-Iodo-1-methyl-1H-pyrazole is a pharmaceutical intermediate . It has an empirical formula of C4H5IN2 and a molecular weight of 208.00 . The compound appears as a pale yellow to pale brown liquid .


Synthesis Analysis

Pyrazoles can be synthesized through various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, and using heterocyclic system . A silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as “CNN” building block to terminal alkynes provides pyrazoles . One-pot condensations of ketones, aldehydes and hydrazine monohydrochloride readily formed pyrazoline intermediates under mild conditions .


Molecular Structure Analysis

The molecular structure of 3-Iodo-1-methyl-1H-pyrazole consists of a five-membered ring with two nitrogen atoms and three carbon atoms . The presence of an iodine atom and a methyl group attached to the pyrazole ring differentiates this compound from other pyrazoles .


Chemical Reactions Analysis

Pyrazoles undergo various chemical reactions. For instance, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles . A mild and convenient Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones provides a broad range of pyrazole derivatives .


Physical And Chemical Properties Analysis

3-Iodo-1-methyl-1H-pyrazole is a liquid with a refractive index of 1.588 and a density of 1.936 g/mL at 25 °C . It is pale yellow to pale brown in color .

Scientific Research Applications

Antidiabetic Research

Research into antidiabetic properties of derivatives is ongoing, indicating its potential application in treating diabetes.

Each application mentioned above is based on the versatile nature of 3-iodo-1-methyl-1H-pyrazole-5-carbaldehyde and its derivatives’ ability to interact within various biological and chemical processes .

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation and serious eye irritation . Therefore, it is recommended to avoid ingestion and inhalation, wear personal protective equipment, ensure adequate ventilation, and avoid getting it in eyes, on skin, or on clothing .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-iodo-1-methyl-1H-pyrazole-5-carbaldehyde involves the reaction of 3-iodo-1-methyl-1H-pyrazole with a suitable aldehyde in the presence of an oxidizing agent.", "Starting Materials": [ "3-iodo-1-methyl-1H-pyrazole", "Aldehyde", "Oxidizing agent" ], "Reaction": [ "To a solution of 3-iodo-1-methyl-1H-pyrazole in a suitable solvent, add the aldehyde and the oxidizing agent.", "Heat the reaction mixture under reflux for a suitable period of time.", "Allow the reaction mixture to cool and then filter off any precipitated solids.", "Concentrate the filtrate under reduced pressure to obtain the crude product.", "Purify the crude product by recrystallization or column chromatography to obtain the desired compound." ] }

CAS RN

2226182-52-9

Product Name

3-iodo-1-methyl-1H-pyrazole-5-carbaldehyde

Molecular Formula

C5H5IN2O

Molecular Weight

236

Purity

95

Origin of Product

United States

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